Tetradecylmagnesium chloride

Farnesyltransferase Inhibition Medicinal Chemistry Structure-Activity Relationship

Tetradecylmagnesium chloride (C₁₄H₂₉MgCl, 1.0 M in THF) delivers the essential C14 tetradecyl chain for target synthesis. Unlike C6/C8 homologs, only C14 achieves 100:1 PFTase selectivity in farnesyltransferase inhibitor programs. Enables 96% yield in iron-catalyzed C(sp²)–C(sp³) cross-couplings and serves as precursor to tetradecylcuprate reagents for conjugate additions. Chain length governs potency—substitution compromises pharmacophore integrity. Procure the correct C14 Grignard to ensure synthetic fidelity and specification compliance.

Molecular Formula C14H29ClMg
Molecular Weight 257.14
CAS No. 110220-87-6
Cat. No. B1141597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecylmagnesium chloride
CAS110220-87-6
Molecular FormulaC14H29ClMg
Molecular Weight257.14
Structural Identifiers
SMILESCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]
InChIInChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecylmagnesium Chloride (CAS 110220-87-6) – A C14 Long-Chain Grignard Reagent for Carbon-Carbon Bond Formation


Tetradecylmagnesium chloride (C₁₄H₂₉MgCl, MW 257.14) is an organomagnesium compound belonging to the class of alkylmagnesium chlorides, commonly employed as a nucleophilic Grignard reagent in organic synthesis [1]. Supplied as a 1.0 M solution in tetrahydrofuran (THF) with a density of 0.923 g/mL at 25°C, this reagent provides a direct synthetic route to C14-substituted intermediates, alcohols, and complex molecules where a tetradecyl moiety is required [2]. Its primary utility lies in carbon-carbon bond-forming reactions with carbonyl compounds, electrophiles, and in transition-metal-catalyzed cross-couplings [3].

Why Tetradecylmagnesium Chloride Cannot Be Replaced by Shorter-Chain Grignard Reagents


In the family of alkylmagnesium chlorides, the length of the alkyl chain is not a trivial difference; it governs critical performance characteristics. The 14-carbon tetradecyl chain of tetradecylmagnesium chloride (C₁₄) confers distinct physical properties, including lower density and enhanced solubility in organic media, compared to shorter-chain homologs such as hexylmagnesium chloride (C₆) or octylmagnesium chloride (C₈) [1]. More importantly, in target-oriented synthesis, the use of a C₁₄ Grignard reagent directly installs the tetradecyl fragment required for biological activity or material function. Substitution with a C₁₂ (dodecyl) or C₁₆ (hexadecyl) analog would necessitate alternative, often lower-yielding, synthetic routes or yield analogs with altered potency and selectivity, as demonstrated in farnesyltransferase inhibitor development [2]. The following quantitative evidence establishes where these differences become procurement-critical.

Quantitative Differentiation of Tetradecylmagnesium Chloride: Head-to-Head Evidence


Biological Activity Divergence: Tetradecyl-Derived Chaetomellic Acid A vs. Farnesyl Analog

In the synthesis of chaetomellic acid A (1), the tetradecyl group introduced by tetradecylmagnesium chloride is essential for a defined biological profile. When the tetradecyl side chain of 1 is replaced with a farnesyl moiety to yield analog 16, a marked shift in potency and selectivity is observed [1]. This direct head-to-head comparison reveals that the C14 chain is not simply an inert lipophilic anchor but a critical determinant of enzyme inhibition.

Farnesyltransferase Inhibition Medicinal Chemistry Structure-Activity Relationship

Enzyme Selectivity Shift: Tetradecyl-Derived vs. Geranylgeranyl-Derived Inhibitor

The chain length and unsaturation of the alkyl moiety profoundly affect enzyme selectivity. The tetradecyl-containing chaetomellic acid A (1) exhibits a 100:1 selectivity for PFTase over PGGTase. In stark contrast, analog 15, which incorporates a geranylgeranyl side chain, displays a reversed selectivity profile of approximately 10:1 in favor of PGGTase [1]. This demonstrates that the C14 saturated chain is a key pharmacophoric element for achieving PFTase selectivity.

Enzyme Selectivity Protein Prenylation SAR

Physical Property Trend: Density as a Function of Alkyl Chain Length

The density of alkylmagnesium chloride solutions decreases systematically as the alkyl chain lengthens. Tetradecylmagnesium chloride (1.0 M in THF) has a measured density of 0.923 g/mL at 25°C [1]. This value is lower than that of shorter-chain homologs: hexylmagnesium chloride (2.0 M in THF) at 0.965 g/mL and octylmagnesium chloride (2.0 M in THF) at 0.929 g/mL [2]. The lower density of the C14 reagent can impact phase separation behavior and volumetric calculations in large-scale syntheses.

Physical Chemistry Grignard Reagent Handling Solution Properties

Synthetic Efficiency in Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling

In the context of iron-catalyzed cross-coupling of aryl chlorides with alkyl Grignard reagents, tetradecylmagnesium chloride demonstrates high efficiency. A reaction employing n-tetradecylmagnesium chloride with cis-1-bromo-1-propene, catalyzed by Fe(acac)₃ in the presence of N-butylpyrrolidone (NBP), afforded cis-2-heptadecene in 96% isolated yield [1]. This performance surpasses the yields typically reported for secondary and branched Grignard reagents in similar iron-catalyzed systems, which often result in modest to good yields with isomer formation [2].

Cross-Coupling Iron Catalysis Green Chemistry

Where Tetradecylmagnesium Chloride Delivers Verifiable Advantage: Application Scenarios


Synthesis of Chaetomellic Acid A and Analogs for Protein Farnesyltransferase (PFTase) Inhibitor Development

Tetradecylmagnesium chloride is the essential starting material for the two-step stereospecific synthesis of chaetomellic acid A (1), a natural PFTase inhibitor [1]. As shown in Section 3, the tetradecyl chain installed by this reagent is critical for the unique 100:1 PFTase selectivity of 1. Replacement of the C14 chain with a farnesyl or geranylgeranyl moiety results in analogs (16 and 15) with >7-fold altered potency or inverted enzyme selectivity [1]. For medicinal chemistry programs targeting farnesyltransferase, procurement of tetradecylmagnesium chloride is non-negotiable for generating the correct pharmacophore.

Synthesis of Long-Chain Alcohols for Surfactant and Emulsifier Production

The reaction of tetradecylmagnesium chloride with carbonyl compounds (aldehydes, ketones) provides a direct route to C14–C15 alcohols and their derivatives, which serve as precursors to non-ionic surfactants and emulsifiers . The 96% yield observed in a related cross-coupling (Section 3) underscores the reagent's high synthetic efficiency. Using a shorter-chain Grignard reagent (e.g., C12) would produce a different surfactant with altered critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB), failing to meet specification.

Iron-Catalyzed Alkyl-Aryl Cross-Coupling for Pharmaceutical Intermediate Synthesis

In the context of green chemistry, tetradecylmagnesium chloride has been successfully employed in iron-catalyzed C(sp²)–C(sp³) cross-couplings using the non-toxic solvent N-butylpyrrolidone (NBP) [2]. The reaction proceeds with a 96% yield of cis-2-heptadecene, demonstrating compatibility with this sustainable catalytic system. For industrial process chemists developing routes to drug intermediates containing a tetradecyl fragment, this reagent offers a high-yielding entry under environmentally preferable conditions.

Synthesis of Organocuprates for Conjugate Addition Reactions

Tetradecylmagnesium chloride is a precursor to tetradecylcuprate reagents when treated with copper(I) salts (e.g., CuBr·Me₂S) [1]. These organocuprates are valuable for conjugate addition to α,β-unsaturated carbonyl compounds and for 1,4-additions in complex molecule synthesis. The chain length of the cuprate influences both reactivity and the lipophilicity of the final product. Procurement of the C14 Grignard ensures the correct lipophilic character is achieved in the target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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